molecular formula C10H9F4NO B13042386 (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Cat. No.: B13042386
M. Wt: 235.18 g/mol
InChI Key: NZDFRDUMERCVAH-QMMMGPOBSA-N
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Description

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 7th position on the chroman ring, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chroman ring system, which can be achieved through the cyclization of appropriate precursors.

    Fluorination: Introduction of the fluorine atom at the 6th position can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 7th position using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary amines

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-7-(trifluoromethyl)chroman-4-amine
  • (S)-6-(trifluoromethyl)chroman-4-amine
  • Chroman-4-one derivatives

Uniqueness

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the chroman ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4S)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

NZDFRDUMERCVAH-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)F)C(F)(F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F

Origin of Product

United States

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